Cgh 2466 dihydrochloride
Description
Contextualizing Multi-Target Pharmacological Agents in Drug Discovery
The traditional "one drug, one target" paradigm has long been the cornerstone of drug development. nih.gov However, for complex, multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammatory conditions, this approach often falls short. nih.govfrontiersin.org Such diseases involve intricate networks of signaling pathways, and inhibiting a single point in the network may not be sufficient to achieve a therapeutic effect. nih.gov
Multi-target drugs, also known as multi-functional drugs or network therapeutics, are designed to interact with multiple, specific targets relevant to a disease. nih.govscielo.br This strategy aims to enhance therapeutic efficacy, reduce the potential for drug resistance, and possibly improve safety profiles. nih.govfrontiersin.org The development of these agents has gained considerable momentum, driven by the understanding that a single molecule hitting several key nodes in a disease pathway can be more effective than combination therapies using multiple single-target drugs. scielo.brarxiv.org
Overview of CGH 2466 Dihydrochloride (B599025) as a Research Compound
CGH 2466 dihydrochloride is a synthetic, orally active compound identified for its potent and diverse biological activities. medchemexpress.comszabo-scandic.com It was discovered during a search for a compound with an improved efficacy profile similar to theophylline, a known phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist used in treating respiratory diseases. nih.govnih.gov
Structurally, this compound is identified as 4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine dihydrochloride. ontosight.ai Its primary characteristic is its function as a multi-target inhibitor. nih.gov Research has demonstrated that CGH 2466 potently antagonizes several adenosine receptor subtypes while also inhibiting key enzymes involved in inflammatory pathways. nih.govtocris.com This combined activity gives it powerful anti-inflammatory effects, which have been observed in both in vitro and in vivo studies. medchemexpress.comszabo-scandic.comnih.gov Consequently, it is being investigated as a potential therapeutic agent for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). tocris.commedchemexpress.eu
Significance in the Landscape of Adenosine Receptor Antagonism and Kinase/Phosphodiesterase Inhibition
The significance of this compound lies in its unique combination of inhibitory actions, which sets it apart from single-target agents. nih.govnih.gov
Adenosine Receptor Antagonism: Adenosine is a nucleoside that modulates numerous physiological processes by binding to four receptor subtypes: A1, A2A, A2B, and A3. patsnap.comwikipedia.org Blocking these receptors can have various therapeutic effects. patsnap.com For instance, antagonism of adenosine receptors is a known strategy for treating respiratory diseases like asthma. patsnap.com CGH 2466 is a potent antagonist of the A1, A2B, and A3 adenosine receptors. tocris.com
Kinase Inhibition: The compound also inhibits p38 mitogen-activated protein (MAP) kinases α and β. nih.govanjiechem.com The p38 MAP kinase pathway is crucial for regulating the production of pro-inflammatory molecules, making its inhibitors valuable for controlling inflammatory responses. anjiechem.com
Phosphodiesterase Inhibition: Furthermore, CGH 2466 is a selective inhibitor of phosphodiesterase type 4D (PDE4D). tocris.comxcessbio.com PDE4 is the main enzyme responsible for breaking down the second messenger cyclic AMP (cAMP) in inflammatory cells. nih.gov Inhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses inflammatory cell activity. cvpharmacology.commdpi.com
The combined effect of these three actions makes CGH 2466 a particularly potent anti-inflammatory compound. nih.govnih.gov Studies have shown that it is more effective at inhibiting the production of inflammatory mediators in vitro than standard single-target p38 MAP kinase inhibitors, PDE4 inhibitors, or broad-spectrum adenosine receptor antagonists. nih.govnih.gov This synergistic activity at multiple targets suggests that compounds like CGH 2466 could offer significant therapeutic benefits for complex inflammatory diseases. nih.gov
Research Findings on this compound
Detailed laboratory studies have quantified the inhibitory activity of this compound against its various targets. The half-maximal inhibitory concentration (IC₅₀) values from these studies demonstrate its potency.
| Target | IC₅₀ Value (nM) | Reference |
|---|---|---|
| Adenosine A1 Receptor | 19 | nih.govtocris.com |
| Adenosine A2B Receptor | 21 | nih.govtocris.com |
| Adenosine A3 Receptor | 80 | nih.govtocris.com |
| p38 MAP Kinase α | 187 | nih.govanjiechem.com |
| p38 MAP Kinase β | 400 | nih.govanjiechem.com |
| Phosphodiesterase 4D (PDE4D) | 22 | nih.govtocris.comxcessbio.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRCTIBFLXKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl4N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Cgh 2466 Dihydrochloride S Biological Actions
Adenosine (B11128) Receptor Antagonism Profiles
CGH 2466 dihydrochloride (B599025) is recognized as an antagonist of multiple adenosine receptor subtypes. medchemexpress.comdcchemicals.comdcchemicals.com Its biological activity is primarily characterized by its ability to inhibit the function of A1, A2B, and A3 adenosine receptors. dcchemicals.com This profile of broad-spectrum antagonism suggests a complex interaction with the adenosinergic system.
CGH 2466 dihydrochloride demonstrates potent functional antagonism at the adenosine A1 receptor. Research findings indicate that the compound inhibits the A1 receptor with a half-maximal inhibitory concentration (IC50) value of 19 nM. medchemexpress.comdcchemicals.comdcchemicals.com This level of potency establishes it as a significant inhibitor of A1 receptor-mediated signaling pathways.
The compound also exhibits strong antagonistic activity against the adenosine A2B receptor. Its functional inhibition of the A2B receptor is quantified by an IC50 value of 21 nM. medchemexpress.comdcchemicals.comdcchemicals.com This activity is nearly equipotent to its action on the A1 receptor, highlighting a key aspect of its non-selective profile.
Functional antagonism by this compound extends to the adenosine A3 receptor. The reported IC50 value for the inhibition of the A3 receptor is 80 nM. medchemexpress.comdcchemicals.comdcchemicals.com While still potent, its activity at the A3 receptor is comparatively lower than at the A1 and A2B subtypes.
This compound is characterized as a non-selective adenosine receptor antagonist, with inhibitory activity across the A1, A2B, and A3 subtypes. The binding affinity, represented by IC50 values, reveals a high potency for both A1 (19 nM) and A2B (21 nM) receptors, with a slightly reduced potency for the A3 receptor (80 nM). medchemexpress.comdcchemicals.com This profile indicates that the compound does not possess high selectivity for any single subtype among those it inhibits.
Table 1: Adenosine Receptor Antagonism Profile of this compound
| Receptor Subtype | IC50 Value (nM) |
|---|---|
| Adenosine A1 | 19 |
| Adenosine A2B | 21 |
| Adenosine A3 | 80 |
Detailed studies specifically elucidating the allosteric modulation or conformational flexibility of this compound in its interaction with adenosine receptors are not available in the reviewed literature. Therefore, its capacity to bind to allosteric sites or induce specific conformational changes in the receptors remains uncharacterized.
Specific data regarding the kinetics of this compound's engagement with and disengagement from adenosine receptors, such as association (kon) and dissociation (koff) rates, have not been reported in the available scientific literature.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
This compound has been demonstrated to be an effective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase. nih.govnih.gov The p38 MAP kinases are a critical family of serine/threonine protein kinases that respond to inflammatory cytokines and environmental stresses, playing a central role in regulating inflammatory responses. frontiersin.orgnih.govresearchgate.net Research has quantified the inhibitory potency of CGH 2466, revealing specific half-maximal inhibitory concentrations (IC50) for these isoforms. The IC50 value for p38α is reported as 187 ± 18 nM, and for p38β, it is 400 ± 38 nM. nih.govnih.gov This demonstrates a direct modulatory effect on the kinase's activity.
| Target Isoform | IC50 (nM) |
|---|---|
| p38α | 187 ± 18 |
| p38β | 400 ± 38 |
The inhibition of p38 MAPK activity by CGH 2466 directly influences the downstream signaling cascades that this kinase regulates. The p38 MAPK pathway is known to control the production and signaling of key inflammatory mediators. nih.govfrontiersin.org By blocking p38α and p38β, which are prominent isoforms in monocytes and macrophages, CGH 2466 effectively suppresses the inflammatory response. nih.gov A significant consequence of this inhibition is the reduced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov The downstream targets of p38 kinases typically include other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as cAMP-responsive element binding protein (CREB), which are involved in regulating the expression of inflammatory genes. nih.gov
Phosphodiesterase Type 4D (PDE4D) Inhibition
In addition to its action on p38 MAPK, CGH 2466 is a potent inhibitor of the phosphodiesterase type 4D (PDE4D) isoenzyme. nih.govnih.gov PDE4 enzymes are responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes, particularly in inflammatory cells. nih.govresearchgate.net The inhibitory efficacy of CGH 2466 against PDE4D is notably high, with a reported IC50 value of 22 ± 5 nM. nih.govnih.govmedchemexpress.com This indicates a strong and specific interaction with the enzyme.
| Target Enzyme | IC50 (nM) |
|---|---|
| PDE4D | 22 ± 5 |
The inhibition of PDE4D by CGH 2466 leads to a significant biochemical change within the cell: the elevation of intracellular cAMP levels. nih.govnih.gov By preventing the breakdown of cAMP, the compound effectively increases its concentration. Elevated cAMP in inflammatory cells, such as eosinophils, monocytes, and macrophages, activates downstream effectors like protein kinase A (PKA), which in turn leads to a downregulation of the inflammatory response. nih.govnih.gov This mechanism is a key contributor to the anti-inflammatory effects of PDE4 inhibitors, as it reduces the expression of inflammatory cytokines. mdpi.com
Integration of Multi-Target Engagement: Synergistic or Pleiotropic Effects
The defining characteristic of CGH 2466's mechanism of action is its simultaneous inhibition of both the p38 MAPK and PDE4D pathways, alongside its antagonism of adenosine receptors. nih.govnih.gov This multi-target engagement appears to result in a powerful and potentially synergistic anti-inflammatory effect. nih.gov
Studies comparing CGH 2466 to more selective, single-target inhibitors have demonstrated its superior efficacy. For instance, CGH 2466 inhibited the production of cytokines and oxygen radicals from human peripheral blood leukocytes more potently (with IC50 values between 30 and 50 nM) than the standard p38 MAPK inhibitor SB203580 (IC50 values from 30 nM to >1 µM) or the PDE4 inhibitor cilomilast (IC50 values of 120–400 nM). nih.govnih.gov
In in vivo models of airway inflammation, CGH 2466 also demonstrated a more pronounced anti-inflammatory response compared to the selective enzyme inhibitors used individually. nih.govnih.gov This suggests that the combined inhibition of these distinct but interconnected inflammatory pathways leads to a more comprehensive and effective suppression of inflammation than can be achieved by targeting a single component of the network. This combination of activities at multiple targets results in a powerful anti-inflammatory profile. nih.gov
Preclinical Investigations of Cgh 2466 Dihydrochloride S Pharmacological Activities
In Vitro Cellular and Biochemical Studies
Anti-Inflammatory Effects in Cellular Models
The anti-inflammatory properties of CGH-2466 dihydrochloride (B599025) have been demonstrated in various in vitro cellular models. The compound is recognized for its potent anti-inflammatory effects, which are attributed to its multi-target mechanism of action. It functions as an antagonist for adenosine (B11128) A1, A2B, and A3 receptors and also inhibits p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase type 4D (PDE4D).
Studies have utilized immune cells such as macrophages and neutrophils to investigate the anti-inflammatory effects of compounds with similar mechanisms. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the inhibition of pathways targeted by CGH-2466 dihydrochloride leads to a reduction in inflammatory responses. These cellular models are crucial for understanding the direct effects of the compound on the cells that orchestrate the inflammatory cascade.
Inhibition of Pro-Inflammatory Cytokine and Mediator Production
A key aspect of the anti-inflammatory activity of CGH-2466 dihydrochloride is its ability to inhibit the production of pro-inflammatory cytokines and mediators. Research has shown that by targeting adenosine receptors and the p38 MAPK pathway, the compound can effectively suppress the release of key inflammatory molecules.
In cellular models of inflammation, such as LPS-stimulated macrophages, compounds with similar mechanisms of action have been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, the inhibition of PDE4D by CGH-2466 dihydrochloride contributes to a decrease in the production of nitric oxide (NO), another important mediator of inflammation.
Table 1: Inhibitory Activity of CGH-2466 Dihydrochloride on Key Inflammatory Targets
| Target | IC50 Value |
| Adenosine A1 Receptor | 19 nM |
| Adenosine A2B Receptor | 21 nM |
| Adenosine A3 Receptor | 80 nM |
| p38 MAPK | 187 - 400 nM |
| Phosphodiesterase type 4D | 22 nM |
Effects on Immune Cell Activation and Function
The pharmacological actions of CGH-2466 dihydrochloride extend to modulating the activation and function of various immune cells. Adenosine receptors are widely expressed on immune cells, and their modulation can significantly impact immune responses. For example, antagonism of A2B receptors can influence the activity of macrophages and T cells.
While specific data on CGH-2466 dihydrochloride's effect on immune cell functions like macrophage polarization, T-cell proliferation, or neutrophil chemotaxis are not detailed in the available literature, its known mechanisms of action suggest a significant impact. The p38 MAPK pathway is critical for the activation of macrophages and neutrophils, and its inhibition would be expected to dampen their pro-inflammatory functions. Similarly, PDE4 inhibitors are known to suppress the activity of various immune cells, including T cells and neutrophils.
Assessment in Parasitic Organism Models (e.g., Toxoplasma gondii)
There is currently no publicly available research that has specifically investigated the effects of CGH-2466 dihydrochloride in parasitic organism models such as Toxoplasma gondii.
Receptor-Mediated Cellular Responses and Signaling Cascades
The cellular responses to CGH-2466 dihydrochloride are mediated through its interaction with multiple signaling pathways. As an antagonist of adenosine A1, A2B, and A3 receptors, it blocks the downstream signaling cascades initiated by adenosine. Adenosine signaling is complex, with different receptor subtypes coupling to various G proteins to either stimulate or inhibit adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels.
Furthermore, CGH-2466 dihydrochloride directly inhibits the p38 MAPK signaling pathway. The p38 MAPK cascade is a crucial intracellular pathway that is activated by cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines. By inhibiting p38 MAPK, CGH-2466 dihydrochloride can effectively block this key inflammatory signaling route. The compound's inhibition of phosphodiesterase type 4D (PDE4D) also contributes to its anti-inflammatory effects by increasing intracellular cAMP levels, which generally has an immunosuppressive effect.
In Vivo Pharmacological Efficacy Studies
The in vitro anti-inflammatory properties of CGH-2466 dihydrochloride have been shown to translate to in vivo efficacy in animal models of inflammatory diseases, particularly those of the airways. The compound has been investigated for its potential therapeutic utility in asthma and chronic obstructive pulmonary disease (COPD).
In preclinical animal models of asthma, compounds with similar mechanisms of action have been shown to reduce key features of the disease, such as airway hyperresponsiveness, inflammatory cell infiltration into the lungs, and the production of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). Similarly, in models of COPD, which are often induced by exposure to cigarette smoke or lipopolysaccharide, the anti-inflammatory effects of targeting adenosine receptors and PDE4 have been demonstrated to be beneficial.
While specific in vivo efficacy data for CGH-2466 dihydrochloride, including detailed results from animal models of asthma and COPD, are not extensively available in the public domain, its potent multi-target anti-inflammatory profile suggests it is a promising candidate for further investigation in these conditions.
Anti-Inflammatory Efficacy in Animal Models
CGH-2466 dihydrochloride has demonstrated significant anti-inflammatory properties in various preclinical animal models. These studies highlight its potential as a multi-target inhibitor for inflammatory conditions. The compound is recognized for its combined antagonistic effects on adenosine A1, A2B, and A3 receptors, alongside its inhibition of p38 mitogen-activated protein (MAP) kinase and phosphodiesterase 4D (PDE4D). nih.gov This unique mechanism of action contributes to its potent anti-inflammatory activity observed both in vitro and in vivo.
In models of airway inflammation, CGH-2466 has been shown to be more effective than compounds that target only a single one of its mechanisms of action. nih.gov Specifically, in a mouse model of ovalbumin-induced eosinophilia, a key feature of allergic asthma, orally administered CGH-2466 was found to be a potent inhibitor of the influx of eosinophils into the airways.
Furthermore, in a lipopolysaccharide (LPS)-induced model of airway neutrophilia in mice, which mimics aspects of chronic obstructive pulmonary disease (COPD), CGH-2466 also demonstrated potent inhibitory effects on the influx of neutrophils. nih.gov The dual action against both eosinophilic and neutrophilic inflammation underscores the broad anti-inflammatory potential of CGH-2466.
| Animal Model | Key Inflammatory Feature | CGH-2466 Efficacy |
| Ovalbumin-Induced Airway Inflammation (Mouse) | Eosinophilia | Potent inhibition of eosinophil influx |
| Lipopolysaccharide-Induced Airway Inflammation (Mouse) | Neutrophilia | Potent inhibition of neutrophil influx |
Therapeutic Potential in Experimental Models of Respiratory Diseases (e.g., Asthma, COPD)
The preclinical evidence strongly suggests a therapeutic potential for CGH-2466 dihydrochloride in respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its multifaceted mechanism of action, which includes adenosine receptor antagonism, p38 MAP kinase inhibition, and PDE4 inhibition, is particularly relevant to the underlying inflammatory processes in these conditions. nih.gov
In a murine model designed to mimic the eosinophilic inflammation characteristic of allergic asthma, CGH-2466 demonstrated its ability to potently inhibit the influx of eosinophils into the airways when administered orally. nih.gov This is a critical finding, as eosinophils are key effector cells in the pathogenesis of asthma.
Similarly, in an experimental model of COPD in mice, where inflammation is predominantly neutrophilic and induced by lipopolysaccharide (LPS), CGH-2466 also showed potent inhibition of neutrophil influx into the airways. nih.gov The capacity of CGH-2466 to effectively target both eosinophilic and neutrophilic inflammation suggests it could be beneficial for a broad range of patients with obstructive airway diseases. nih.gov
| Experimental Model | Disease Relevance | Key Finding |
| Ovalbumin-induced airway inflammation in mice | Allergic Asthma | Potent inhibition of eosinophil influx |
| Lipopolysaccharide-induced airway inflammation in mice | COPD | Potent inhibition of neutrophil influx |
Investigation in Reproductive Physiology Models (e.g., Male Fertility and Sperm Function)
A review of the available scientific literature did not yield any preclinical studies investigating the effects of CGH-2466 dihydrochloride on reproductive physiology, including male fertility and sperm function.
Systemic Biological Responses and Target Engagement Validation In Vivo
In vivo studies have confirmed that CGH-2466 dihydrochloride exerts potent anti-inflammatory effects through its combined activities at multiple targets. nih.gov When administered to mice, either orally or locally into the lungs, CGH-2466 effectively inhibited airway inflammation induced by both ovalbumin and lipopolysaccharide (LPS). nih.gov The effective dose range in these in vivo models was reported to be between 3 to 10 mg/kg. nih.gov
The in vivo efficacy of CGH-2466 was found to be superior to that of single-target agents, such as a standard p38 MAP kinase inhibitor (SB203580), a PDE4 inhibitor (cilomilast), and a broad-spectrum adenosine receptor antagonist (CGS15943). nih.gov This suggests a synergistic or additive effect of targeting multiple inflammatory pathways simultaneously. The compound's ability to inhibit the production of cytokines and oxygen radicals by human peripheral blood leucocytes in vitro at low nanomolar concentrations further supports its potent anti-inflammatory profile. nih.gov
| In Vivo Model | Route of Administration | Key Outcome |
| Ovalbumin-induced airway inflammation (mice) | Oral, Local (lung) | More potent inhibition of inflammation compared to single-target inhibitors |
| Lipopolysaccharide-induced airway inflammation (mice) | Oral, Local (lung) | More potent inhibition of inflammation compared to single-target inhibitors |
Therapeutic Research Trajectories for Cgh 2466 Dihydrochloride
Research in Chronic Inflammatory Lung Diseases
The primary thrust of research into CGH-2466 dihydrochloride (B599025) has been its potential application in chronic inflammatory lung diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Its multi-target profile is particularly relevant to the complex inflammatory cascades that characterize these conditions.
Asthma: Pathophysiological Basis and Therapeutic Intervention Strategies
Asthma is a chronic respiratory condition characterized by airway inflammation, intermittent airflow obstruction, and bronchial hyperresponsiveness. The underlying inflammation involves a complex interplay of various immune cells and mediators. Therapeutic strategies often aim to suppress this inflammatory response and alleviate bronchoconstriction.
CGH-2466 dihydrochloride has demonstrated potent anti-inflammatory activities that suggest its potential as a therapeutic agent for asthma. In a key study, CGH-2466 was shown to be a potent inhibitor of the production of cytokines and oxygen radicals by human peripheral blood leucocytes in vitro. When administered orally or locally to the lungs in mouse models of ovalbumin-induced airway inflammation, CGH-2466 significantly inhibited the inflammatory response, proving more potent than single-target agents like a standard p38 MAP kinase inhibitor, a PDE4 inhibitor, or a broad-spectrum adenosine (B11128) receptor antagonist alone nih.govplos.org.
The compound's ability to antagonize adenosine receptors is significant, as adenosine has been implicated in the inflammatory processes of asthma. Furthermore, the inhibition of p38 MAPK and PDE4D targets two other critical pathways in asthma pathophysiology. The p38 MAPK pathway is central to the production of pro-inflammatory cytokines, and its inhibition can reduce airway inflammation nih.gov. PDE4 inhibitors work by increasing intracellular cyclic adenosine monophosphate (cAMP), which has anti-inflammatory and bronchodilatory effects. The combined action of CGH-2466 on these three distinct targets likely contributes to its robust anti-inflammatory profile in preclinical asthma models.
Chronic Obstructive Pulmonary Disease (COPD): Disease Mechanisms and Therapeutic Avenues
COPD is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. The inflammatory process in COPD involves neutrophils, macrophages, and T lymphocytes, leading to the release of a variety of inflammatory mediators.
The therapeutic potential of CGH-2466 dihydrochloride in COPD is underscored by its efficacy in preclinical models of lipopolysaccharide (LPS)-induced airway inflammation, which mimics certain aspects of COPD. In these models, CGH-2466 was more effective at inhibiting airway inflammation than single-target inhibitors nih.govplos.org. This suggests that its multi-target approach could be advantageous in addressing the multifaceted inflammation present in COPD.
The inhibition of p38 MAPK by CGH-2466 is a key aspect of its potential utility in COPD, as p38 MAPK inhibitors have been explored for their ability to reduce the production of pro-inflammatory cytokines that drive COPD pathogenesis nih.gov. Similarly, PDE4 inhibitors, such as roflumilast, are approved for the treatment of severe COPD due to their anti-inflammatory effects cambridge.org. By simultaneously targeting adenosine receptors, p38 MAPK, and PDE4, CGH-2466 may offer a more comprehensive approach to managing the chronic inflammation that is a hallmark of COPD.
Inhibitory Activity of CGH-2466 Dihydrochloride
| Target | IC50 Value (nM) |
|---|---|
| Adenosine A1 Receptor | 19 ± 4 |
| Adenosine A2B Receptor | 21 ± 3 |
| Adenosine A3 Receptor | 80 ± 14 |
| p38 MAP Kinase α | 187 ± 18 |
| p38 MAP Kinase β | 400 ± 38 |
| Phosphodiesterase 4D (PDE4D) | 22 ± 5 |
Broader Applications in Inflammatory and Immunological Disorders
The mechanisms of action of CGH-2466 dihydrochloride suggest its potential therapeutic relevance extends beyond respiratory diseases to a wider range of inflammatory and immunological disorders. The pathways it targets are integral to the inflammatory processes in numerous autoimmune and chronic inflammatory conditions.
Adenosine Receptor Antagonism: Adenosine receptors are widely expressed on immune cells and play a complex role in modulating inflammation. Antagonism of these receptors can influence immune responses, and this has been a research focus for various inflammatory diseases.
p38 MAPK Inhibition: The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibitors of p38 MAPK have been investigated for their therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease nih.gov.
PDE4 Inhibition: PDE4 is a key enzyme in inflammatory cells that degrades cAMP. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of inflammatory mediators. PDE4 inhibitors have shown efficacy in treating psoriatic arthritis and atopic dermatitis cambridge.org.
Given that CGH-2466 combines these three modes of action, it could theoretically offer a synergistic anti-inflammatory effect in a variety of immune-mediated diseases. However, specific research on CGH-2466 in these other conditions is not yet available.
Exploration in Infectious Diseases and Parasitology
While direct research on CGH-2466 dihydrochloride in infectious diseases and parasitology is limited, its molecular targets are known to play roles in the host's immune response to pathogens.
The p38 MAPK pathway is activated in response to various viral and bacterial infections and can influence both the host's inflammatory response and viral replication plos.orgnih.govcambridge.orgnih.gov. Inhibition of p38 MAPK has been explored as a strategy to modulate the host response to infections like influenza and SIV plos.orgnih.gov.
Adenosine signaling has also been implicated in the host response to parasitic infections. For instance, adenosine A2A and A2B receptor antagonists have been shown to reduce the parasitic burden in in vitro models of Leishmania infantum infection researchgate.net. Furthermore, adenosine binding to A2B receptors on intestinal epithelial cells has been identified as a danger signal that helps initiate the type 2 immune response to intestinal parasites nih.govoup.com.
PDE4 inhibitors have been investigated for their potential as antiprotozoan drugs, as PDE enzymes are highly conserved between hosts and parasites, and they are essential for parasite survival nih.gov.
The combined targeting of these pathways by CGH-2466 could theoretically modulate the host's immune response to certain infectious agents. However, dedicated research is necessary to determine if this compound has any therapeutic potential in this area.
Contributions to Reproductive Biology Research
Currently, there is no direct evidence from published research linking CGH-2466 dihydrochloride to reproductive biology. However, the molecular pathways it inhibits are known to be involved in various aspects of reproductive physiology and pathology.
The p38 MAPK signaling pathway is involved in numerous reproductive processes, including the regulation of the menstrual cycle, early pregnancy, and parturition. It also plays a role in the pathophysiology of certain reproductive disorders nih.gov. For instance, environmental toxicants like cadmium can induce male reproductive dysfunction by activating the p38-MAPK pathway in Sertoli cells oup.com.
Adenosine signaling is also crucial for reproductive functions. Adenosine receptors are present on spermatozoa and are involved in sperm motility and capacitation nih.govnih.gov. Impairment of adenosine signaling can disrupt early embryo development frontiersin.org.
Phosphodiesterase 4 (PDE4) is expressed in ovarian tissue and plays a role in regulating gonadotropin action. Selective PDE4 inhibitors have been shown to trigger ovulation in animal models and may have potential applications in fertility treatments oup.com. PDE4 inhibitors have also been investigated for their potential to prevent inflammation-induced preterm delivery nih.gov and to promote the decidualization of endometrial stromal cells, which is essential for embryo implantation nih.govoup.com.
The potential for CGH-2466 to influence these processes through its multi-target mechanism remains a theoretical possibility that would require dedicated investigation.
Methodological Approaches in Cgh 2466 Dihydrochloride Research
Receptor Binding and Competition Assays
The affinity of CGH 2466 dihydrochloride (B599025) for its primary targets, the adenosine (B11128) receptors, has been quantified using receptor binding and competition assays. These assays are fundamental in determining the potency of a compound at a specific receptor. In these experiments, cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The addition of increasing concentrations of an unlabeled competitor, such as CGH 2466 dihydrochloride, results in the displacement of the radioligand. The concentration at which the competitor displaces 50% of the radioligand is known as the IC50 value, which is a measure of the compound's binding affinity.
Studies have demonstrated that this compound is a potent antagonist at multiple adenosine receptor subtypes. Specifically, it exhibits high affinity for the adenosine A1, A2B, and A3 receptors, with reported IC50 values of 19 nM, 21 nM, and 80 nM, respectively researchgate.netnih.gov. In contrast, the compound shows weak affinity for the adenosine A2A receptor, indicating a degree of selectivity in its binding profile.
Table 1: Adenosine Receptor Binding Affinities of this compound
| Receptor Subtype | IC50 (nM) |
|---|---|
| Adenosine A1 | 19 |
| Adenosine A2B | 21 |
| Adenosine A3 | 80 |
Enzyme Activity Assays (e.g., Kinase Activity, Phosphodiesterase Activity)
In addition to its effects on G-protein coupled receptors, this compound also modulates the activity of key intracellular enzymes involved in inflammatory signaling pathways. Enzyme activity assays are employed to quantify the inhibitory or activating effects of a compound on a specific enzyme. These assays typically involve incubating the purified enzyme with its substrate in the presence of varying concentrations of the test compound. The rate of product formation is then measured, allowing for the determination of the compound's inhibitory potency (IC50).
Research has identified this compound as a potent inhibitor of phosphodiesterase type 4D (PDE4D) and p38 mitogen-activated protein kinase (MAPK) researchgate.netnih.govnih.gov. For PDE4D, an enzyme responsible for the degradation of the second messenger cyclic AMP (cAMP), this compound exhibits an IC50 value of 22 nM researchgate.netnih.gov. Its inhibitory action on p38 MAPK, a key kinase in the inflammatory cascade, has been demonstrated with IC50 values in the range of 187 to 400 nM researchgate.netnih.gov.
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 (nM) |
|---|---|
| Phosphodiesterase type 4D (PDE4D) | 22 |
| p38 MAPK | 187 - 400 |
Cell-Based Functional Assays (e.g., cAMP Accumulation, Calcium Mobilization, Reporter Gene Assays)
While direct binding and enzyme activity assays provide crucial information about a compound's molecular interactions, cell-based functional assays are essential for understanding its effects in a more physiologically relevant context. These assays measure the downstream consequences of receptor or enzyme modulation within a living cell.
Although specific studies detailing the use of cAMP accumulation, calcium mobilization, or reporter gene assays for the explicit characterization of this compound are not widely available in the public domain, the known mechanisms of its targets suggest the utility of these approaches. For instance, as an antagonist of Gs-coupled (A2B) and Gi-coupled (A1, A3) adenosine receptors, its effects on adenylyl cyclase activity and subsequent cAMP levels could be quantified. Similarly, given that some adenosine receptor subtypes can couple to phospholipase C and modulate intracellular calcium, calcium mobilization assays would be a relevant investigative tool creative-bioarray.comnih.govnih.govnih.gov. Reporter gene assays, which link receptor activation to the expression of a quantifiable reporter protein, could also be employed to further characterize its antagonist properties at adenosine receptors frontiersin.org.
Molecular Biology Techniques (e.g., Gene Expression Profiling, Protein Phosphorylation Analysis)
To delve deeper into the cellular mechanisms affected by this compound, molecular biology techniques are indispensable. These methods allow for the examination of changes in gene expression and protein activity that occur in response to compound treatment.
Given that this compound inhibits p38 MAPK, a key regulator of inflammatory gene expression, it is plausible that gene expression profiling techniques, such as microarrays or RNA sequencing, would reveal significant alterations in the transcription of pro-inflammatory cytokines and other inflammatory mediators in cells treated with this compound nih.govnih.govmdpi.com.
Furthermore, as a p38 MAPK inhibitor, a direct and measurable consequence of its activity is the reduction of phosphorylation of downstream target proteins. Protein phosphorylation analysis, commonly performed using Western blotting with phospho-specific antibodies, is a critical technique to confirm the engagement of this compound with its intracellular target and its functional impact on the signaling cascade nih.govnih.govcellsignal.combiocompare.comresearchgate.net.
In Vivo Disease Models and Pharmacodynamic Endpoints Assessment
To evaluate the therapeutic potential of this compound, its efficacy is tested in relevant in vivo disease models. These models aim to replicate key aspects of human diseases and allow for the assessment of a compound's physiological effects and its impact on disease-related parameters.
The anti-inflammatory properties of this compound have been demonstrated in an ovalbumin-induced model of allergic airway inflammation in mice, a model that mimics aspects of asthma nih.govnih.govnih.govnih.govnih.govionbiosciences.commdpi.comresearchgate.net. In this model, intranasal administration of the compound has been shown to dose-dependently inhibit airway eosinophilia, a key feature of asthmatic inflammation nih.gov.
Additionally, its efficacy has been assessed in a lipopolysaccharide (LPS)-induced inflammation model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In vivo, this compound has been shown to inhibit LPS-induced neutrophilia in the airways, further confirming its potent anti-inflammatory activity nih.govmdpi.commdpi.comnih.govnih.govembopress.org. Pharmacodynamic endpoints in these studies include the quantification of inflammatory cell infiltration into the lungs and the measurement of pro-inflammatory cytokine levels, such as tumor necrosis factor-alpha (TNF-α), in bronchoalveolar lavage fluid.
High-Throughput Screening and Library-Based Compound Identification
The discovery of novel therapeutic agents like this compound often begins with high-throughput screening (HTS). This process involves the rapid, automated testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. While the specific HTS campaign that led to the identification of this compound is not detailed in the available literature, it is a standard and essential methodology in modern drug discovery nih.govnih.gov. The process typically involves developing a robust and miniaturized assay that reflects the activity of the drug target (e.g., receptor binding, enzyme activity) and then screening thousands to millions of compounds to find initial "hits." These hits then undergo further characterization and optimization to become lead compounds.
Advanced Imaging Techniques for Cellular and Tissue Analysis
Advanced imaging techniques provide powerful tools to visualize the localization and dynamics of drug-target interactions and their downstream cellular consequences. While specific studies employing advanced imaging for this compound have not been identified, these methods are highly relevant for a compound with its mechanism of action.
For instance, fluorescence-based imaging techniques could be used to visualize the internalization of adenosine receptors in response to agonists and how this is blocked by an antagonist like this compound nih.gov. Furthermore, imaging of downstream signaling events, such as the nuclear translocation of transcription factors regulated by the p38 MAPK pathway, could provide a visual readout of the compound's intracellular activity researchgate.netnih.govnih.govnih.gov. Positron Emission Tomography (PET) is another advanced imaging modality that can be used to study the in vivo distribution and receptor occupancy of drugs targeting the central nervous system, which could be applicable to adenosine receptor antagonists.
Future Directions and Advanced Research Perspectives on Cgh 2466 Dihydrochloride
Comprehensive Investigation of Potential Off-Target Modulations
A thorough understanding of a drug candidate's interaction with unintended biological targets is crucial for predicting its safety and efficacy. For a multi-target compound like CGH 2466 dihydrochloride (B599025), a comprehensive investigation of potential off-target modulations is a critical next step. While its primary targets are known, the full spectrum of its biological interactions remains to be fully characterized. Future research should employ broad-based screening platforms to identify any unforeseen molecular interactions.
Advanced techniques such as kinome scanning and safety pharmacology studies are essential in this endeavor. Kinome scanning can reveal interactions with a wide array of kinases, providing a detailed map of the compound's selectivity. Safety pharmacology studies, on the other hand, assess the effects of a drug candidate on major organ systems to identify potential adverse effects before clinical trials. The insights gained from these investigations will be instrumental in building a comprehensive safety profile for CGH 2466 dihydrochloride and mitigating the risk of unexpected toxicities.
Elucidation of Undiscovered Binding Partners and Intracellular Signaling Nodes
The known targets of this compound—adenosine (B11128) receptors, p38 MAP kinase, and phosphodiesterase 4 (PDE4)—are key nodes in inflammatory signaling. However, the complexity of intracellular signaling pathways suggests the possibility of additional, undiscovered binding partners and signaling nodes that may be modulated by this compound. Future research should focus on unbiased, discovery-based proteomics and genomics approaches to identify novel interacting proteins and affected pathways.
Techniques such as affinity chromatography coupled with mass spectrometry can be utilized to pull down and identify direct binding partners of this compound from cell lysates. Furthermore, global phosphoproteomics and transcriptomics analyses can provide a broader view of the downstream signaling events altered by the compound. Uncovering these novel interactions will not only provide a more complete understanding of its mechanism of action but may also reveal new therapeutic opportunities.
Advanced Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles
While this compound possesses a promising multi-target profile, advanced structure-activity relationship (SAR) studies are necessary to optimize its pharmacological properties. The goal of such studies would be to systematically modify the chemical structure of the parent compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing any off-target effects.
Future SAR campaigns should focus on synthesizing and screening a library of analogs with targeted modifications. By correlating structural changes with biological activity, researchers can identify key chemical features responsible for the desired polypharmacology. Computational modeling and in silico screening can be employed to guide the rational design of these new analogs, accelerating the discovery of a lead candidate with an optimized therapeutic index.
Development of Novel Preclinical Disease Models for Efficacy Assessment
The initial evaluation of this compound in preclinical models of airway inflammation has been promising. However, to better predict its clinical efficacy, there is a need to assess its performance in more advanced and translatable disease models. Future preclinical studies should move beyond traditional allergen- or irritant-induced models and utilize models that more closely recapitulate the complex pathophysiology of human diseases like severe, steroid-resistant asthma and COPD.
This includes the use of patient-derived xenografts, humanized mouse models, and organ-on-a-chip technologies that incorporate human cells and tissues. researchgate.netdepositolegale.it These sophisticated models can provide a more accurate representation of the disease microenvironment and allow for the investigation of the compound's effects on specific disease phenotypes and endotypes. Assessing the efficacy of this compound in these novel models will be crucial for building a stronger case for its clinical development.
Potential for Combination Therapies with Existing Therapeutic Modalities
The multi-target nature of this compound suggests it may have synergistic effects when used in combination with existing therapies for inflammatory diseases. Future research should explore the potential for combination therapies to enhance efficacy, reduce required doses of individual drugs, and overcome drug resistance. For instance, in the context of COPD, combining this compound with long-acting bronchodilators could provide both anti-inflammatory and bronchodilatory effects, addressing two key aspects of the disease. nih.govyoutube.comresearchgate.net
Preclinical studies should be designed to systematically evaluate various combination regimens, assessing both the pharmacodynamic and pharmacokinetic interactions between this compound and other therapeutic agents. Such studies will be essential in identifying the most promising combination strategies to take forward into clinical investigation.
Repurposing Strategies and Identification of New Therapeutic Indications
The unique mechanism of action of this compound, targeting multiple nodes in the inflammatory and immune response, opens up the possibility of its use in a broader range of diseases beyond asthma and COPD. A systematic repurposing strategy, guided by our understanding of its molecular targets, could identify new therapeutic indications.
Given its inhibitory effects on p38 MAPK and PDE4, and its antagonism of adenosine receptors, conditions with a strong inflammatory component are prime candidates for investigation. These could include autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain neurological and cardiovascular disorders where these pathways are implicated. frontiersin.orgmdpi.comresearchgate.netmdpi.com High-throughput screening against a panel of disease-relevant cell-based assays could accelerate the identification of new therapeutic opportunities for this compound.
Translational Research Considerations and Pathway to Clinical Development
The successful translation of a promising preclinical compound into a clinically effective drug requires careful planning and execution. For this compound, a clear translational research strategy is needed to bridge the gap between laboratory findings and clinical application. This includes the development of robust biomarkers to identify patient populations most likely to respond to treatment and to monitor therapeutic response.
A key challenge in the development of multi-target drugs is defining the optimal clinical trial design. Early-phase clinical trials should be designed not only to assess safety but also to gather pharmacodynamic data that can confirm target engagement in humans. A deep understanding of the compound's mechanism of action, informed by the preclinical studies outlined above, will be critical in designing efficient and informative clinical trials that can unlock the full therapeutic potential of this compound.
Q & A
Q. What is the primary molecular target of CGH 2466 dihydrochloride, and how is its inhibitory activity validated experimentally?
this compound is characterized as an adenosine A receptor inhibitor, with potential selectivity for specific receptor subtypes (e.g., A1 or A2A). To validate its activity:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]CCPA for A1 receptors) to measure displacement efficacy.
- IC₅₀ Determination : Perform concentration-response curves in cell membranes isolated from receptor-expressing systems (e.g., HEK293 cells).
- Control Comparisons : Include reference inhibitors like CGS 15943 to confirm assay specificity .
Q. How is this compound applied in molecular detection assays for viral pathogens?
CGH 2466 is used in probe-based quantitative RT-PCR kits for detecting animal pathogens (e.g., Kumlinge virus). Key methodological considerations include:
Q. What are the standard protocols for handling and storing this compound in laboratory settings?
- Storage : Aliquot and store at –20°C in anhydrous DMSO to prevent hydrolysis.
- Safety : Follow hazard protocols (e.g., gloves, fume hood) as per Safety Data Sheets (SDS), given limited toxicological data.
- Stability Testing : Monitor batch-specific purity (>99%) via HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s off-target effects in kinase signaling pathways?
Contradictions may arise from cell-type-specific responses or assay conditions. Resolution strategies include:
- Kinase Profiling Panels : Screen against 50+ kinases (e.g., p38 MAPK, ERK1/2) to identify off-target interactions.
- Orthogonal Validation : Use CRISPR-mediated adenosine receptor knockouts to isolate kinase-specific effects.
- Comparative Pharmacodynamics : Cross-reference dose-response data with structural analogs (e.g., SCH-442416) in databases like ChEMBL .
Q. What experimental designs are optimal for evaluating CGH 2466’s antiparasitic efficacy in high-content screening (HCS)?
In HCS workflows (e.g., Toxoplasma gondii or Plasmodium studies):
- Multiparametric Analysis : Combine viability assays (SYBR Green staining) with host-cell imaging to differentiate direct parasiticidal effects vs. host-pathogen interaction modulation.
- Synergy Testing : Co-administer with kinase inhibitors (e.g., SB 203580 for p38 MAPK) to identify combinatorial effects.
- Data Normalization : Use Z’-factor calculations to account for plate-to-plate variability .
Q. How can this compound be integrated into studies of epigenetic regulation, given its structural similarity to LSD1 inhibitors?
While not directly an LSD1 inhibitor, structural analogs (e.g., Bomedemstat) suggest potential epigenetic applications:
- Chromatin Immunoprecipitation (ChIP) : Assess H3K4/H3K9 methylation changes in cells treated with CGH 2466.
- Transcriptomic Profiling : Pair RNA-seq with siRNA knockdown of adenosine receptors to dissect receptor-dependent vs. epigenetic effects.
- Dose Escalation : Test sub-µM to mM ranges to identify biphasic responses in gene expression .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-response data involving this compound?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.
- Error Propagation : Apply Monte Carlo simulations for IC₅₀ uncertainty estimation in low-replicate experiments.
- Outlier Detection : Use Grubbs’ test to exclude anomalous datapoints in high-throughput screens .
Q. How should researchers validate the specificity of this compound in receptor-binding assays?
- Radioligand Saturation Binding : Confirm that CGH 2466 does not alter Bₘₐₓ (total receptor density).
- Negative Allosteric Modulator Tests : Use GTPγS binding assays to rule out allosteric effects.
- Cross-Reactivity Screening : Test against unrelated GPCRs (e.g., β-adrenergic receptors) .
Data Reprodubility and Reporting
Q. What documentation is essential for ensuring reproducibility in studies using this compound?
- Batch-Specific Data : Include Certificate of Analysis (CoA) details (e.g., purity, CAS 1177618-54-0).
- Experimental Metadata : Report DMSO concentration, incubation times, and cell passage numbers.
- Peer-Review Compliance : Cite primary literature (≥3 recent studies) over vendor catalogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
